C18H22Cl3N3O3
Description
C₁₈H₂₂Cl₃N₃O₃ is a chlorinated organic compound with a molecular weight of 434.74 g/mol. Its structure comprises an aromatic ring system substituted with three chlorine atoms, an amine group (-NH₂), and oxygen-containing functional groups (likely ether or carbonyl). Chlorinated aromatic compounds are often engineered for enhanced stability and bioactivity, though their environmental persistence and toxicity require careful evaluation .
Properties
IUPAC Name |
ethyl 7,8-dichloro-4-(2-morpholin-4-ylethylamino)quinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3.ClH/c1-2-26-18(24)13-11-22-17-12(3-4-14(19)15(17)20)16(13)21-5-6-23-7-9-25-10-8-23;/h3-4,11H,2,5-10H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMALPRCVNXRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN3CCOCC3)C=CC(=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C₁₈H₂₂Cl₃N₃O₃, two structurally and functionally related compounds are analyzed:
Compound A: Triclosan (C₁₂H₇Cl₃O₂)
- Structure : A polychlorinated diphenyl ether with two aromatic rings, three chlorine atoms, and a hydroxyl group.
- Function : Broad-spectrum antimicrobial agent used in consumer products.
Comparison :
Property C₁₈H₂₂Cl₃N₃O₃ Triclosan Molecular Weight 434.74 g/mol 289.54 g/mol Chlorine Atoms 3 3 Nitrogen Content 3 atoms (amine groups) 0 Solubility (Water) Low (lipophilic) Very low (<0.1 mg/L) Primary Use Hypothesized herbicide Antimicrobial additive
Compound B: Chloramben (C₇H₅Cl₂NO₂)
- Structure : A chlorinated benzoic acid derivative with two chlorine atoms and a carboxylic acid group.
- Function : Selective herbicide targeting broadleaf weeds.
- Comparison: Property C₁₈H₂₂Cl₃N₃O₃ Chloramben Molecular Weight 434.74 g/mol 206.03 g/mol Chlorine Atoms 3 2 Functional Groups Amine, ether Carboxylic acid Environmental Persistence High (due to Cl₃) Moderate (degradable via hydrolysis) Key Differences: C₁₈H₂₂Cl₃N₃O₃’s higher chlorine content and aromaticity likely increase its environmental persistence compared to Chloramben. The amine groups in C₁₈H₂₂Cl₃N₃O₃ may also confer unique modes of action, such as interfering with plant amino acid biosynthesis .
Research Findings and Implications
- Efficacy : C₁₈H₂₂Cl₃N₃O₃’s structural complexity suggests broader biological activity than Triclosan or Chloramben, though this requires empirical validation.
- Toxicity : The compound’s lipophilicity and chlorine content raise concerns about bioaccumulation, analogous to legacy pollutants like DDT.
- Regulatory Considerations : Regulatory frameworks for chlorinated compounds (e.g., EPA guidelines) would apply, necessitating rigorous ecotoxicological assessments .
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